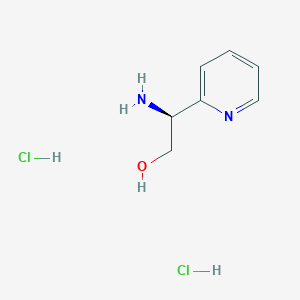

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride

Übersicht

Beschreibung

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a chiral amine.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol.

Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired chiral compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of 2-pyridinecarboxaldehyde.

Reduction: Formation of 2-(pyridin-2-yl)ethylamine.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Applications

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is primarily explored as an intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs. Notably, it has been instrumental in synthesizing novel pyrimidine derivatives with anti-fibrotic activity, showing potential in inhibiting collagen expression and hydroxyproline content in vitro .

Case Study: Antifibrotic Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant anti-fibrotic effects, suggesting a promising avenue for therapeutic applications in conditions like fibrosis and scarring.

Enzyme Inhibition Studies

This compound has garnered interest for its role in enzyme inhibition studies, which can provide insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents. Research indicates that it may interact with various biological targets, potentially leading to new drug discoveries .

Coordination Chemistry

This compound acts as a ligand to form metal complexes, particularly with metals like Cu(II) and Mg(II). These complexes are studied for their structural and functional properties, contributing to advancements in catalysis and materials science .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Coordination complex | Catalytic reactions |

| Mg(II) | Coordination complex | Material synthesis |

Asymmetric Synthesis

The compound is also a target molecule for asymmetric synthesis research due to its chirality. The ability to manipulate its structure allows chemists to explore new synthetic pathways and develop compounds with specific stereochemical configurations .

In pharmacological research, this compound is utilized for screening libraries of derivatives against various biological targets. This approach has led to the identification of compounds with promising antimicrobial and antitumor effects .

Case Study: Antitumor Activity

Recent studies have highlighted the potential of derivatives synthesized from this compound exhibiting significant antitumor activity, indicating its relevance in cancer research .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yl)ethanol: Lacks the amino group, making it less versatile in certain reactions.

2-(Pyridin-2-yl)ethylamine: Lacks the hydroxyl group, affecting its reactivity and applications.

2-(Pyridin-2-yl)pyrimidine derivatives: Possess different ring structures, leading to varied biological activities.

Uniqueness

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide a wide range of reactivity and applications in various fields of research.

Biologische Aktivität

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its chiral nature and the presence of both amino and hydroxyl functional groups. The synthesis typically involves the reduction of pyridine-2-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride, followed by purification through recrystallization or chromatography.

Biological Activity

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyridine have been reported to inhibit bacterial growth effectively .

- Anticancer Activity : Research indicates that pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The compound's ability to modulate specific signaling pathways involved in cancer progression has been noted .

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses. For instance, it has been investigated as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various physiological processes .

- Receptor Modulation : Interaction with neurotransmitter receptors has also been suggested, which could explain its neuroprotective properties .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of pyridine derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Cancer Cell Proliferation : In vitro experiments demonstrated that the compound reduced proliferation rates in various cancer cell lines, showing promise for further development as an anticancer therapeutic .

- Neuroprotection : Research into neuroprotective agents highlighted that this compound could mitigate oxidative stress-induced damage in neuronal cultures, indicating its potential application in treating neurodegenerative disorders .

Comparison with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(Pyridin-2-yl)ethanol | Moderate antibacterial properties | Lacks amino group; less versatile |

| 2-(Pyridin-2-yl)ethylamine | Antidepressant effects | Lacks hydroxyl group; affects reactivity |

| 4-Pyridyl derivatives | Varies widely; some show anticancer effects | Different ring structures lead to varied activities |

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-pyridin-2-ylethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZFBNDZYOIRDZ-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.